4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride
Overview
Description
“4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride” is a chemical compound with the molecular formula C16H25Cl2N3O2S and a molecular weight of 394.4 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds such as “7-chloro-4-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine” are available2, which suggests that similar synthetic routes could potentially be used.Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C16H25Cl2N3O2S. It contains a benzo[d]thiazol-2-amine core, which is substituted at the 4-position with a methoxy group and at the 7-position with a methyl group. The nitrogen of the amine group is further substituted with a 3-morpholinopropyl group1.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, given its structure, it’s likely that it could participate in a variety of organic reactions, particularly those involving its amine group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (394.4 g/mol) and its molecular formula (C16H25Cl2N3O2S)1. Unfortunately, other properties such as its melting point, boiling point, and density were not found in the available resources.Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources. As with any chemical, it should be handled with appropriate safety measures, including the use of personal protective equipment and adherence to local regulations and guidelines.
Future Directions
The future directions for this compound would depend on its applications. It could potentially be used in the synthesis of other compounds, or as a starting material in the development of new drugs or materials. However, more research would be needed to determine its potential uses and benefits.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a chemical expert.
properties
IUPAC Name |
4-methoxy-7-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S.2ClH/c1-12-4-5-13(20-2)14-15(12)22-16(18-14)17-6-3-7-19-8-10-21-11-9-19;;/h4-5H,3,6-11H2,1-2H3,(H,17,18);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINFLRQGSIUJKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NCCCN3CCOCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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